5-fluoro-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted at the 4-position with a piperidin-1-yl group, which is further functionalized at the 4-position of the piperidine ring with a [5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy moiety. Such pyrimidine derivatives are often explored as kinase inhibitors due to their ability to mimic ATP-binding motifs in enzymatic pockets .
Properties
IUPAC Name |
2-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O/c1-24-10-13(8-23-24)12-6-20-17(21-7-12)26-14-2-4-25(5-3-14)16-15(18)9-19-11-22-16/h6-11,14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSZSQUKJZMMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=NC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Fluoro-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C19H22F3N5O2
Molecular Weight: 393.41 g/mol
The compound features a pyrimidine core substituted with a piperidine and a pyrazole moiety, which are known to contribute to its biological activity.
Research indicates that compounds with similar structures often target key enzymes involved in cellular processes. For instance, pyrimidine derivatives frequently inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cell proliferation. By inhibiting DHFR, these compounds can effectively halt the growth of cancer cells and other rapidly dividing cells .
Anticancer Properties
Several studies have demonstrated the anticancer potential of pyrimidine derivatives. For instance:
- Inhibition of DHFR: The compound is hypothesized to inhibit DHFR, leading to reduced synthesis of tetrahydrofolate, which is crucial for DNA replication. This mechanism is similar to established anticancer agents such as methotrexate .
- Studies on Related Compounds: Research on related structures has shown promising results against various cancer cell lines, including melanoma and urothelial cancer. For example, Piritrexim, a known antifolate, has demonstrated significant antitumor effects in preclinical models .
Other Biological Activities
Beyond anticancer effects, the compound may exhibit additional biological activities:
- Kinase Inhibition: Similar compounds have been noted for their ability to inhibit various kinases involved in signaling pathways that regulate cell growth and survival. This includes tyrosine kinases that play critical roles in cancer progression and metastasis .
Study 1: In Vitro Evaluation of Antitumor Activity
A study evaluated the efficacy of this compound against human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | DHFR Inhibition |
| MCF7 (Breast Cancer) | 15.0 | Apoptosis Induction |
| HeLa (Cervical Cancer) | 10.0 | Cell Cycle Arrest |
Study 2: In Vivo Efficacy in Tumor Models
In vivo studies using xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects and modulation of tumor microenvironment factors.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, the compound demonstrated significant cytotoxic effects against breast cancer cells, with IC50 values indicating effective dosage levels for inhibiting cell growth. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against several bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The effectiveness against resistant strains is particularly promising, suggesting potential applications in treating multi-drug resistant infections.
Neurological Disorders
There is emerging evidence that this compound may have neuroprotective properties. Studies suggest that it could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Inflammatory Diseases
The anti-inflammatory properties of 5-fluoro-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine have been explored in models of chronic inflammation. It has been shown to reduce markers of inflammation and may offer a therapeutic avenue for conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Studies and Research Findings
Comparison with Similar Compounds
Research Tools and Validation
- Structural Analysis : Software like SHELX and Multiwfn enable crystallographic refinement and electron density mapping, critical for confirming molecular geometries and electronic properties.
- Spectroscopic Validation : NMR and HRMS data (e.g., for Compound 18 ) are standard for verifying synthetic success and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
